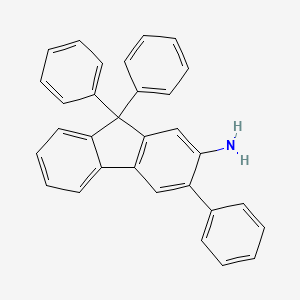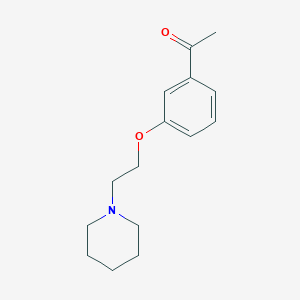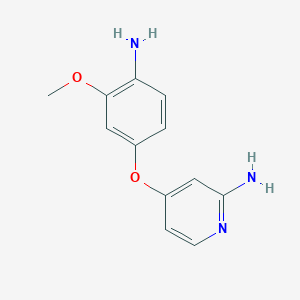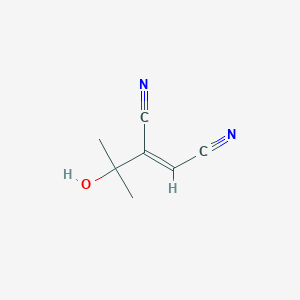![molecular formula C8H4Cl2FN3 B13919523 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 8th positions, respectively, and a methyl group at the 2nd position on the pyrido[4,3-D]pyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and are used in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,4-dichloro-5-fluoropyrimidine with 2-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridopyrimidine ring.
Reduction Products: Dihydropyridopyrimidines.
Applications De Recherche Scientifique
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and protein kinases. The compound binds to the active site of these enzymes, blocking their activity and disrupting essential cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,7-Trichloro-8-fluoropyrido[4,3-D]pyrimidine
- 4,7-Dichloro-2-methylpyrido[4,3-D]pyrimidine
- 8-Fluoro-2-methylpyrido[4,3-D]pyrimidine
Uniqueness
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H4Cl2FN3 |
|---|---|
Poids moléculaire |
232.04 g/mol |
Nom IUPAC |
4,7-dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3/c1-3-13-6-4(7(9)14-3)2-12-8(10)5(6)11/h2H,1H3 |
Clé InChI |
IIBDCDSLIMASNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)



![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)

